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Compound of Interest

Compound Name: (R)-Roscovitine-d7

Cat. No.: B15583374

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the cross-reactivity of (R)-Roscovitine, a well-known cyclin-dependent
kinase (CDK) inhibitor, with other kinases. The data and protocols presented here serve as a
critical resource for interpreting experimental results and guiding future research in oncology,
neurobiology, and beyond.

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent purine analog that functions
as a competitive inhibitor at the ATP-binding site of several key kinases.[1] While renowned for
its inhibitory action against CDKs, a comprehensive understanding of its kinase selectivity is
paramount for accurate data interpretation and therapeutic development. This guide
summarizes the quantitative data on its interaction with a panel of kinases, details a common
experimental protocol for assessing such interactions, and provides visual workflows to clarify
the underlying processes.

Note: The data presented here is for (R)-Roscovitine. It is anticipated that the deuterated form,
(R)-Roscovitine-d7, used primarily as an internal standard in analytical chemistry, exhibits a
nearly identical biological cross-reactivity profile.

Kinase Inhibition Profile of (R)-Roscovitine

(R)-Roscovitine demonstrates high selectivity for certain members of the cyclin-dependent
kinase family, while exhibiting significantly lower potency against others and a range of different
kinases.[2][3] The following table provides a summary of the half-maximal inhibitory
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concentrations (IC50) of (R)-Roscovitine against various kinases, compiled from cell-free

assays.

Kinase Target IC50 (pM) Kinase Family Notes
Primary Targets
CDK5/p35 0.16 CDK High potency.[2]
CDK1/cyclin B 0.65 CDK Potent inhibitor.[2]
CDK2/cyclin A 0.7 CDK Potent inhibitor.[2]
CDK2/cyclin E 0.7 CDK Potent inhibitor.[2]
Moderate to high
CDKY7 ~0.7 CDK
potency.[3]
CDK9 ~0.4 CDK High potency.
Off-Targets & Weaker
Interactions
ERK1 >10 MAPK Weak inhibition.[3]
ERK2 14 MAPK Weak inhibition.[2]
CDK4 >100 CDK Poor inhibitor.[1]
CDK®6 >100 CDK Poor inhibitor.[1]
DYRK1A 1-40 DYRK Moderate inhibition.[4]
CK1 (Casein Kinase L
1 1-40 CK1 Moderate inhibition.[1]
Binds to (R)-
) ) Roscovitine but not
Pyridoxal Kinase o )
N/A Non-protein kinase the (S) isomer;

(PDXK)

catalytic activity is

minimally affected.[4]

Experimental Protocols
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To determine the cross-reactivity and selectivity of a kinase inhibitor like (R)-Roscovitine,
various experimental assays can be employed. A widely used method is the in vitro kinase
binding assay, which measures the affinity of the compound for a panel of kinases.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test
compound against a purified kinase.

Objective: To determine the IC50 value of (R)-Roscovitine-d7 against a specific kinase.
Materials:

 Purified kinase of interest

o LanthaScreen® Eu-anti-Tag Antibody

o Alexa Fluor® 647-labeled Kinase Tracer (an ATP-competitive ligand)

* (R)-Roscovitine-d7 (test inhibitor)

o Staurosporine (positive control inhibitor)

» Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
o 384-well microplates

o Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET)

Procedure:
» Reagent Preparation:

o Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in kinase buffer at the
desired final concentrations.

o Prepare a 2X solution of the Kinase Tracer at the pre-determined optimal concentration.
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o Prepare a serial dilution of (R)-Roscovitine-d7 in DMSO, and then dilute further in kinase
buffer to create 2X working solutions.

o Prepare a 2X solution of staurosporine as a positive control for inhibition.

o Assay Plate Setup:

o Add 5 pL of the serially diluted (R)-Roscovitine-d7 or control solutions to the wells of the
384-well plate.

o Add 5 pL of the 2X kinase/antibody solution to all wells.

o Initiate the binding reaction by adding 10 pL of the 2X Kinase Tracer solution to all wells.
The final volume in each well will be 20 pL.

e Incubation:

o Incubate the plate at room temperature for 60 minutes, protected from light. This allows
the binding reaction to reach equilibrium.

o Data Acquisition:

o Read the plate on a TR-FRET-compatible plate reader. Measure the emission from both
the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm)
following excitation (e.g., at 340 nm).

o Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
o Data Analysis:
o Plot the FRET ratio against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
represents the concentration of (R)-Roscovitine-d7 required to inhibit 50% of the tracer
binding to the kinase.

Visualizing the Process and Pathway
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Diagrams are essential for conceptualizing complex biological and experimental processes.
The following visualizations were created using the DOT language to illustrate the experimental
workflow and a key signaling pathway affected by (R)-Roscovitine.
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1. Reagent Preparation 2. Assay Plate Addition

384-Well Plate

Add Kinase/Ab Add Tracer

Jstart Incubation

Kinase + Eu-Ab Solution (2X) Tracer Solution (2X) Roscovitine-d7 Dilution Series (2X)

I

3. Incubatio‘ ; & Reading

Incubate 60 min

TR-FRET Plate Reader

4. Data Analysis
A

Calculate FRET Ratio

Dose-Response Curve

Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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